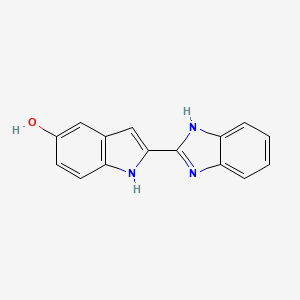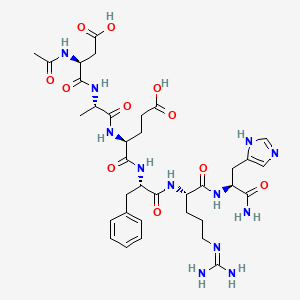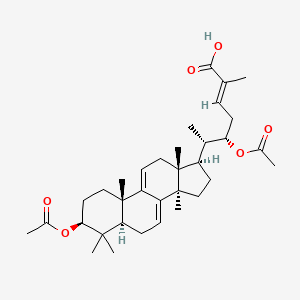
Ethyl rosmarinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl rosmarinate is a phenolic compound derived from rosmarinic acid, which is commonly found in plants of the Lamiaceae family. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention for its potential therapeutic applications in various diseases, including diabetes, hypertension, and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl rosmarinate can be synthesized through the esterification of rosmarinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl rosmarinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phenolic hydroxyl groups and the ester functional group in its structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in the formation of various esters or ethers .
Scientific Research Applications
Chemistry: In chemistry, ethyl rosmarinate is used as an antioxidant to prevent the oxidation of other compounds.
Biology: this compound has shown protective effects against oxidative stress and inflammation in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating conditions such as diabetes, hypertension, and inflammatory diseases.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Ethyl rosmarinate exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: This compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase, reducing inflammation.
Vasorelaxant Effect: This compound induces relaxation in vascular smooth muscle cells through an endothelium-independent pathway, improving vascular function.
Comparison with Similar Compounds
Ethyl rosmarinate is structurally similar to other rosmarinic acid derivatives, such as mthis compound and rosmarinic acid itself. it exhibits unique properties that distinguish it from these compounds:
Rosmarinic Acid: While both compounds share antioxidant and anti-inflammatory properties, this compound has been shown to have greater vasodilatory activity.
Mthis compound: Similar to this compound, mthis compound also possesses antioxidant and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including antioxidant, anti-inflammatory, and vasorelaxant effects, make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20O8 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |
InChI |
InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |
InChI Key |
ROJRNQOAUDCMES-KRZKXXONSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)



![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)


